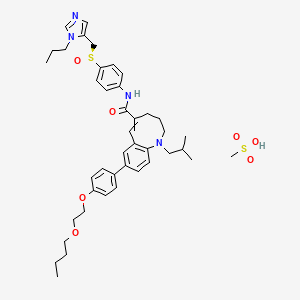

C42H56N4O7S2

Description

Properties

Molecular Formula |

C42H56N4O7S2 |

|---|---|

Molecular Weight |

793.1 g/mol |

IUPAC Name |

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/t50-;/m0./s1 |

InChI Key |

IXPBPUPDRDCRSY-FKNYUYHKSA-N |

Isomeric SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Free Base

The synthesis of cenicriviroc free base begins with a bicarbocyclic intermediate, as detailed in U.S. Patent No. 8,183,273. Key steps include:

- Coupling Reactions : A central azocine ring is functionalized via Suzuki-Miyaura coupling to introduce aromatic substituents. For example, a phenyl group with a 2-butoxyethoxy side chain is attached at the 8-position of the azocine core.

- Sulfoxide Formation : The sulfinyl moiety is introduced through oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA). This step is stereospecific, yielding the (S)-configured sulfoxide critical for receptor binding.

The final free base is purified via column chromatography, with typical yields of 65–75%.

Mesylate Salt Formation

Conversion to the mesylate salt enhances solubility and crystallinity. Methanesulfonic acid (1.0–1.1 equivalents) is added to a solution of cenicriviroc free base in ethyl acetate or acetonitrile. Key parameters include:

- Solvent System : Ethyl acetate/acetonitrile (1:1 v/v) optimizes salt precipitation.

- Temperature : Reactions are conducted at 20–25°C to avoid decomposition.

- Seeding : Pre-formed CVC mesylate crystals are added to induce controlled crystallization.

The resulting salt is filtered, washed with chilled ethyl acetate, and dried under vacuum (40°C, 24 hr), achieving >99% purity.

Crystallization and Polymorph Control

Crystalline Form A

Preparation :

- Milling Method : Amorphous CVC mesylate is ball-milled with isopropanol or acetone at 25°C for 6–12 hours.

- Solvent Suspension : Amorphous material is suspended in methyl ethyl ketone at 5°C, yielding Form A after 48 hr.

Characteristics :

Crystalline Form B

Preparation :

- Solvent Exchange : Form A is dissolved in tetrahydrofuran (THF) at 50°C and cooled to 5°C.

- Antisolvent Addition : Water is introduced to the THF solution, triggering Form B nucleation.

Characteristics :

- Hygroscopicity : 0.2% weight gain at 75% RH, compared to 1.5% for Form A.

- Bioavailability : Equivalent to Form A in canine models (AUC₀–₂₄ = 1,200 ng·hr/mL).

Formulation Strategies

Dry Granulation with Fumaric Acid

To address pH-dependent solubility (100 mg/mL at pH <2 vs. <0.2 μg/mL at pH >4), a dry granulation process was developed:

| Component | Function | Ratio (w/w) |

|---|---|---|

| CVC mesylate | Active Ingredient | 26% |

| Fumaric acid | Acidic microenvironment | 26% |

| Microcrystalline cellulose | Binder | 40% |

| Magnesium stearate | Lubricant | 1% |

Process :

- Blending : CVC mesylate and fumaric acid are mixed for 15 min.

- Compaction : Roller compaction at 30 kN force forms ribbons.

- Milling : Ribbons are milled into granules (150–250 μm).

- Tableting : Granules are compressed into 500 mg tablets.

This formulation maintains pH <3 for 2 hours in simulated gastric fluid, achieving 85% dissolution in 30 min.

Lipid-Based Formulations

For enhanced lymphatic uptake, lipid formulations were explored:

| Component | Role | Concentration |

|---|---|---|

| Lauroglycol™ 90 | Lipid carrier | 40% |

| Labrasol® | Surfactant | 30% |

| Vitamin E TPGS | Absorption enhancer | 10% |

| CVC mesylate | Active Ingredient | 20% |

Preparation :

- CVC mesylate is dissolved in Lauroglycol™ 90 at 60°C.

- Labrasol® and TPGS are added under stirring (500 rpm).

- The mixture is filled into soft gelatin capsules.

In beagle dogs, this formulation increased bioavailability by 35% compared to tablets.

Process Optimization and Scale-Up

Coupling Reaction Optimization

The CN112266392A patent describes a Pd-catalyzed coupling to install the imidazole moiety:

Crystallization Scale-Up

A 100 kg batch process in WO2018/045043 uses:

- Vessel : 1,000 L jacketed reactor

- Cooling Profile : 50°C → 20°C over 4 hr

- Agitation : 60 rpm with axial flow impeller

- Yield : 92% with 99.8% chiral purity.

Analytical Characterization

Purity Assessment

HPLC Conditions :

Solid-State NMR

- 13C NMR : Peaks at δ 178.5 ppm (carboxamide) and δ 42.3 ppm (mesylate sulfur).

- 1H NMR : Doublet at δ 7.8 ppm (imidazole protons).

Stability Considerations

Degradation Pathways

Chemical Reactions Analysis

Types of Reactions: Cenicriviroc Mesylate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

The compound C42H56N4O7S2 corresponds to Cenicriviroc Mesylate, which is a mesylate salt form of cenicriviroc . Cenicriviroc is a dual inhibitor of human C-C chemokine receptor types 2 (CCR2) and 5 (CCR5) and has potential immunomodulating and anti-inflammatory properties .

Scientific Research Applications of Cenicriviroc Mesylate

Due to its properties, Cenicriviroc Mesylate is used in different applications, including:

- Immunomodulation: Cenicriviroc Mesylate acts as an immunomodulator .

- Anti-inflammatory applications: It also possesses anti-inflammatory properties .

Hyaluronic Acid

Hyaluronic acid (HA) is a biomolecule with diverse applications ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy . The mechanical strength of hyaluronic acid (HA) increases with an increase in its molecular weight (MW), and it is combined with other bioactive ingredients for different applications .

- High Molecular Weight HA (HMW HA): It is used for applications requiring strong viscoelastic properties and mechanical strength, such as joint supplements and wound dressings . HMW HA possesses anti-inflammatory and immunosuppressive functions and a role in angiogenic mechanisms and is largely used as a space filler and a natural immunologic depressant . HMW HA is a key component of synovial fluid, where it plays an essential role as a joint lubricant and therefore is significant in many physiological and pathological conditions, as in the case of osteoarthritis .

- Low Molecular Weight HA (LMW HA): LMW HA stimulates the synthesis of heat-shock proteins, thereby exhibiting proangiogenic, antiapoptotic, and immunostimulatory properties . LMW HA finds applications in topical cosmetical applications and plastic surgery due to its ability to permeate the epidermis stratum and improve tissue hydration and healing .

Mechanism of Action

Cenicriviroc Mesylate exerts its effects by binding to and blocking the chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of immune cells to sites of inflammation and infection. By antagonizing these receptors, Cenicriviroc Mesylate reduces the inflammatory response and inhibits the entry of HIV into host cells. The molecular targets include the CCR2 and CCR5 receptors, and the pathways involved are those related to chemokine signaling and immune cell migration .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Unlike smaller molecules (e.g., C6H5BBrClO2), Cenicriviroc’s synthesis requires advanced salt-forming techniques (mesylate) to enhance stability and bioavailability .

Biological Activity

C42H56N4O7S2 is the molecular formula for Cenicriviroc mesylate , a small molecule drug primarily known for its role as a dual antagonist of the CCR5 and CCR2 receptors. This compound has garnered attention in the fields of immunology and infectious diseases due to its potential therapeutic applications, particularly in the treatment of HIV and inflammatory conditions.

- Molecular Formula : this compound

- CAS Registry Number : 497223-28-6

- InChIKey : IXPBPUPDRDCRSY-YLZLUMLXSA-N

Cenicriviroc functions by blocking the CCR5 and CCR2 receptors, which are involved in the migration of immune cells to sites of inflammation. By inhibiting these receptors, Cenicriviroc can potentially reduce inflammation and alter the immune response, making it a candidate for treating various conditions, including:

- HIV infection : By preventing HIV from entering cells that express CCR5.

- Non-alcoholic steatohepatitis (NASH) : By reducing inflammation and fibrosis in liver tissues.

Antiviral Activity

Cenicriviroc has been evaluated for its antiviral properties, particularly against HIV. Studies have shown that it effectively inhibits viral entry into host cells by blocking the CCR5 receptor, which is utilized by certain strains of HIV to infect T-cells. In clinical trials, it has demonstrated significant reductions in viral loads among treated individuals compared to placebo groups .

Anti-inflammatory Effects

Research indicates that Cenicriviroc may also possess anti-inflammatory properties. In a double-blind, placebo-controlled study focused on arterial inflammation, participants receiving Cenicriviroc showed reduced levels of inflammatory markers compared to those on placebo . This suggests its potential utility in conditions characterized by chronic inflammation.

Clinical Trial Overview

A recent Phase 3 trial assessed the efficacy of Cenicriviroc in patients with NASH. The study aimed to evaluate its impact on liver histology and metabolic parameters. Early results indicated that patients receiving Cenicriviroc experienced improvements in liver inflammation and fibrosis scores after 52 weeks of treatment .

Notable Findings

-

Efficacy in HIV Treatment :

- Participants exhibited a significant decrease in viral load.

- Improved CD4+ T-cell counts were observed, indicating enhanced immune function.

-

Impact on NASH :

- Reduction in liver fat content.

- Improvements in metabolic syndrome parameters such as insulin sensitivity.

Comparative Biological Activity Table

| Property | Cenicriviroc (this compound) | Other Antiviral Agents |

|---|---|---|

| Target Receptors | CCR5, CCR2 | Various |

| Mechanism | Dual receptor antagonist | Varies |

| Primary Indication | HIV, NASH | HIV, Hepatitis B/C |

| Phase of Development | Phase 3 | Various |

| Key Outcomes | Reduced viral load | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.